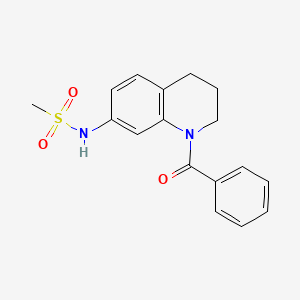![molecular formula C22H23N3O4 B6562458 N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091111-63-5](/img/structure/B6562458.png)
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (NCP-MOM) is an organic compound belonging to the class of oxanamides. It is a white crystalline solid that is soluble in a variety of organic solvents. NCP-MOM has been used in a number of scientific research applications due to its unique properties and potential applications.
Applications De Recherche Scientifique
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been used in a variety of scientific research applications. It has been used in the synthesis of new heterocyclic compounds, such as 2-cyano-3-methyl-4-phenyl-5-thiazolines. It has also been used in the synthesis of new polymers, such as poly(2-cyano-3-methyl-4-phenyl-5-thiazoline-6-thione). In addition, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been used as a catalyst in the synthesis of poly(2-cyano-3-methyl-4-phenyl-5-thiazoline-6-thione) and other polymers.
Mécanisme D'action
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide acts as a catalyst in the synthesis of polymers. It acts as a Lewis acid, which facilitates the formation of a covalent bond between the monomers of the polymer. This helps to increase the rate of polymerization, resulting in a faster synthesis time.
Biochemical and Physiological Effects
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and anti-tumor activities. In addition, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has a number of advantages and limitations for lab experiments. One of the advantages of using N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is that it is a relatively inexpensive reagent, making it an attractive option for researchers. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is relatively easy to synthesize, making it a convenient reagent for lab experiments.
However, there are also some limitations to using N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide. It is not soluble in water, which can limit its use in certain experiments. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can be toxic if inhaled or ingested, and should be handled with caution.
Orientations Futures
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has the potential to be used in a variety of future applications. For example, it could be used to synthesize new polymers with unique properties. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-tumor activities. Finally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide could be used to develop new materials with improved properties, such as increased strength and durability.
Méthodes De Synthèse
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can be synthesized by reacting 4-methoxy-2-methoxyphenylacetone with cyanophenylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF). The product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-9-5-3-7-17(19)22(10-12-29-13-11-22)15-24-20(26)21(27)25-18-8-4-2-6-16(18)14-23/h2-9H,10-13,15H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSOHLRVWZJTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562379.png)

![2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B6562397.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562398.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562416.png)
![2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6562421.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide](/img/structure/B6562432.png)
![N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562437.png)
![N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562443.png)
![N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562447.png)
![5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6562449.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562454.png)
![N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562461.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562470.png)